(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m0/s1 |
InChI Key |
CQTOCYBCTVVZNP-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C=C)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Catalytic Reduction
One common approach to prepare (2S,1R)-1-amino-1-(4-vinylphenyl)propan-2-ol involves asymmetric reduction of prochiral precursors such as 4-vinylacetophenone derivatives. Catalytic hydrogenation using chiral catalysts (e.g., chiral transition metal complexes) enables selective reduction of the ketone to the corresponding chiral amino alcohol.
- Catalysts: Chiral rhodium, ruthenium, or iridium complexes
- Reaction conditions: Mild hydrogen pressure, room temperature to moderate heating
- Outcome: High enantiomeric excess (ee) often >95%
- Advantages: Scalability, reproducibility, and control over stereochemistry.
Enzymatic Synthesis (Biocatalysis)
Biocatalytic methods employ enzymes such as alcohol dehydrogenases and transaminases to convert prochiral substrates into enantiopure amino alcohols.
- Process:
- Step 1: Oxidation of diol intermediates to hydroxyketones by alcohol dehydrogenase
- Step 2: Transamination of hydroxyketones to amino alcohols by transaminase
- Features:
- High stereoselectivity (>99% ee)
- Mild reaction conditions (aqueous media, ambient temperature)
- Redox self-sufficiency when coupled with alanine dehydrogenase
- Yields: Isolated yields up to 75–81% for related aromatic amino alcohols
- Benefits: Environmentally friendly, avoids heavy metals, suitable for complex stereochemistry.
Chemical Amination of Vinyl-Substituted Precursors
Direct amination of vinyl-substituted aromatic compounds using metal-catalyzed amino azidation followed by reduction is another approach.
- Example: Amino azidation of (E)-prop-1-en-1-ylbenzene derivatives under metal catalysis, followed by reduction and purification
- Yields: Moderate to good (47–57%) with high diastereomeric ratios (>19:1 dr)
- Purification: Silica gel chromatography
- Notes: This method allows direct installation of the amino group with control over stereochemistry.
Diastereomeric Salt Resolution
For racemic mixtures, resolution via formation of diastereomeric salts with chiral acids (e.g., cinnamic acid derivatives) is used to separate enantiomers.
- Procedure:
- Formation of diastereomeric salts in organic solvents (ethanol, diisopropyl ether)
- Repeated recrystallization to enhance optical purity
- Selective dissolution to isolate pure enantiomers
- Outcome: High optical purity enantiomers obtained after multiple recrystallizations
- Application: Useful for purification rather than synthesis.
Condensation with Chiral Amines
Starting from 4-vinylbenzaldehyde, condensation with chiral amines under controlled conditions can yield the target amino alcohol after reduction.
- Steps:
- Condensation of aldehyde with chiral amine to form imine or Schiff base
- Subsequent reduction to amino alcohol
- Reaction conditions: Inert atmosphere, catalytic hydrogenation or chemical reducing agents
- Purification: Column chromatography or recrystallization
- Industrial scale: Large-scale reactors with automated purification and quality control.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Asymmetric Catalytic Reduction | Chiral Rh, Ru, Ir complexes | Mild H2 pressure, RT to 50°C | 70–90 | >95% | High stereoselectivity, scalable | Requires expensive catalysts |
| Enzymatic Synthesis | Alcohol dehydrogenase, transaminase | Aqueous, ambient temperature | 75–81 | >99% | Environmentally friendly | Enzyme availability, cost |
| Amino Azidation + Reduction | Metal catalyst, azide source | Room temperature, 16 h | 47–57 | High diastereomeric ratio | Direct amination | Moderate yield, multi-step |
| Diastereomeric Salt Resolution | Chiral acids (cinnamate derivatives) | Recrystallization in ethanol | N/A (purification) | High optical purity | Effective purification | Labor-intensive, multiple steps |
| Condensation with Chiral Amine | 4-Vinylbenzaldehyde, chiral amine | Inert atmosphere, catalytic H2 | Moderate to high | High | Straightforward synthesis | Requires chiral amine |
Research Findings and Optimization
- Continuous flow reactors have been investigated to improve reaction efficiency and scalability in asymmetric synthesis.
- Biocatalytic cascades integrating oxidation and amination steps demonstrate redox self-sufficiency and reduce waste.
- Optimization of amino azidation conditions (catalyst loading, solvent choice) enhances yield and stereoselectivity.
- Recrystallization protocols for diastereomeric salts have been refined to maximize enantiomeric purity with minimal solvent use.
Chemical Reactions Analysis
Types of Reactions
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be hydrogenated to form an ethyl-substituted aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the ethyl-substituted aromatic ring.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The vinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between (2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL and selected analogs:
Physicochemical and Pharmacological Properties
- Solubility and Lipophilicity: The 4-vinyl group in the target compound imparts moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, methoxy (C₁₀H₁₅NO₂) and furyl (C₇H₁₁NO₂) substituents enhance solubility due to polar interactions .
- Biological Activity: Analogs like (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol (efavirenz intermediate) exhibit antiviral activity by targeting HIV reverse transcriptase . Methoxy-substituted derivatives (e.g., C₁₀H₁₅NO₂) show α1-/β1-adrenoceptor binding affinity, suggesting utility in cardiovascular therapies . Halogenated analogs (e.g., C₁₀H₁₁ClF₃NO) are designed for enhanced metabolic stability and target selectivity in inflammatory pathways .
Key Research Findings
Substituent-Driven Activity : The 4-vinyl group’s conjugation capacity may enable unique interactions with enzymes or receptors, differentiating it from halogenated or methoxy-substituted analogs.
Thermodynamic Stability : Vinyl-substituted compounds exhibit lower melting points compared to halogenated derivatives, impacting formulation strategies.
Toxicity Considerations: Unlike trifluoromethylthio derivatives (C₁₀H₁₂F₃NOS), the absence of strong electron-withdrawing groups in the target compound may reduce off-target effects .
Biological Activity
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL, a chiral compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound possesses an amino group and a vinyl group attached to a phenyl ring, which influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H13NO
- Molecular Weight : 177.24 g/mol
- Stereochemistry : The specific stereochemistry of this compound contributes to its biological efficacy and selectivity in interactions with enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been effective against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary data suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Research has indicated that this compound can modulate signaling pathways involved in cancer progression.
3. Enzyme Interaction
Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors. These studies aim to elucidate its mechanism of action and potential therapeutic applications by examining how the compound modulates specific biological pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound on breast cancer cell lines. The results demonstrated that treatment with this compound resulted in significant cell death and reduced tumor growth in vitro. The study suggested that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Modulation of Signaling Pathways : By interacting with specific receptors or proteins within signaling cascades, the compound can alter cellular responses leading to growth inhibition or apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
